2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 2H-1,3-benzodioxol-5-ylmethyl group at position 3 and an N-(4-ethoxyphenyl)acetamide moiety at position 1 (Figure 1). The molecular formula is inferred as C₂₅H₂₂N₄O₅, with a molecular weight of approximately 482.47 g/mol (derived from structural components in , and 8) . Its synthesis likely involves multi-step coupling reactions, analogous to methods described for related pyridopyrimidines () .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-2-33-18-8-6-17(7-9-18)27-22(30)14-28-19-4-3-11-26-23(19)24(31)29(25(28)32)13-16-5-10-20-21(12-16)35-15-34-20/h3-12H,2,13-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZZUUSVTWKUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide (referred to as C733-0627) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The molecular structure of C733-0627 is characterized by a molecular weight of 354.32 g/mol and a molecular formula of C17H14N4O5 . The compound features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| Molecular Formula | C17H14N4O5 |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
The biological activity of C733-0627 is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways and cellular proliferation. The presence of the benzodioxole moiety is significant as it is known for its potential anti-cancer properties.
Anti-inflammatory Effects
Research indicates that compounds similar to C733-0627 exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that C733-0627 could be explored for treating conditions characterized by excessive inflammation.
Anticancer Potential
Studies have shown that pyrido[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Activity
Preliminary data suggest that C733-0627 may exhibit antimicrobial properties against certain bacterial strains. Further investigation is needed to elucidate the specific mechanisms involved.
Case Studies
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that C733-0627 significantly reduced cell viability in a dose-dependent manner. The IC50 values were recorded below 10 μM for several cell lines, indicating potent anticancer activity.
- Inflammation Models : In animal models of inflammation, administration of C733-0627 led to a marked reduction in edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.
Research Findings
Recent literature emphasizes the importance of exploring compounds like C733-0627 in drug development:
- Target Identification : Ongoing research aims to identify specific molecular targets for C733-0627 using high-throughput screening methods.
- Structure-Activity Relationship (SAR) : Studies are focusing on modifying the chemical structure to enhance potency and selectivity against specific targets.
- Toxicology Assessments : Preliminary toxicological evaluations indicate a favorable safety profile; however, comprehensive studies are necessary to confirm these findings.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s pyrido[3,2-d]pyrimidine core is shared with Seletalisib but differs in substitution patterns, which likely alter target specificity.
- The ethoxyphenyl group enhances solubility compared to halogenated aryl groups in Trametinib and Seletalisib .
Research Findings and Data Tables
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
